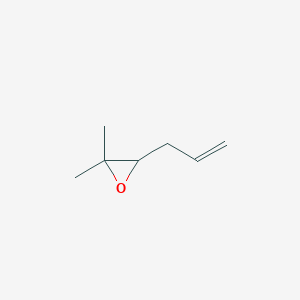
2-(2-Propenyl)-3,3-dimethyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Propenyl)-3,3-dimethyloxirane, also known as PDMO, is a chemical compound that has gained significant attention in the field of scientific research. PDMO is a type of epoxide, which is a highly reactive molecule that contains an oxygen atom in a three-membered ring. In recent years, PDMO has been extensively studied due to its potential applications in various fields, including material science, organic chemistry, and biochemistry.
Mecanismo De Acción
The mechanism of action of 2-(2-Propenyl)-3,3-dimethyloxirane is based on its ability to react with nucleophiles, such as amino acids in proteins and DNA bases, to form covalent adducts. This reaction can result in the inhibition of various enzymes, including cytochrome P450 enzymes, which play a critical role in drug metabolism. Additionally, 2-(2-Propenyl)-3,3-dimethyloxirane has been shown to induce DNA damage, which can lead to cell death.
Efectos Bioquímicos Y Fisiológicos
2-(2-Propenyl)-3,3-dimethyloxirane has been shown to have various biochemical and physiological effects, including the inhibition of cytochrome P450 enzymes, the induction of DNA damage, and the modulation of cellular signaling pathways. 2-(2-Propenyl)-3,3-dimethyloxirane has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2-Propenyl)-3,3-dimethyloxirane in lab experiments is its high reactivity, which allows for the efficient synthesis of various compounds. Additionally, 2-(2-Propenyl)-3,3-dimethyloxirane is relatively stable and can be easily stored and transported. However, one of the limitations of using 2-(2-Propenyl)-3,3-dimethyloxirane is its potential toxicity, which can pose a risk to researchers and experimental subjects.
Direcciones Futuras
There are several future directions for the study of 2-(2-Propenyl)-3,3-dimethyloxirane, including the development of new synthetic methods, the investigation of its potential as a drug candidate, and the exploration of its biological effects in various cell types and organisms. Additionally, the study of 2-(2-Propenyl)-3,3-dimethyloxirane in combination with other compounds may lead to the development of new materials and drugs with enhanced properties and efficacy.
Conclusion:
In conclusion, 2-(2-Propenyl)-3,3-dimethyloxirane is a highly reactive epoxide that has gained significant attention in the field of scientific research. Its potential applications in various fields, including material science, organic chemistry, and biochemistry, make it a promising candidate for the development of new materials and drugs. However, further studies are needed to fully understand its biological effects and potential toxicity.
Métodos De Síntesis
The synthesis of 2-(2-Propenyl)-3,3-dimethyloxirane can be achieved using various methods, including the epoxidation of allylic alcohols and the reaction of allyl halides with peroxides. One of the most commonly used methods for synthesizing 2-(2-Propenyl)-3,3-dimethyloxirane is the epoxidation of allylic alcohols using hydrogen peroxide and a catalytic amount of a transition metal complex. This method is preferred because it is simple, efficient, and produces high yields of 2-(2-Propenyl)-3,3-dimethyloxirane.
Aplicaciones Científicas De Investigación
2-(2-Propenyl)-3,3-dimethyloxirane has been extensively studied for its potential applications in various scientific research fields. In material science, 2-(2-Propenyl)-3,3-dimethyloxirane has been used as a monomer for the synthesis of various polymers, including epoxy resins, polyesters, and polyurethanes. In organic chemistry, 2-(2-Propenyl)-3,3-dimethyloxirane has been used as a reagent for the synthesis of various organic compounds, including alcohols, ketones, and carboxylic acids. In biochemistry, 2-(2-Propenyl)-3,3-dimethyloxirane has been studied for its potential as a selective inhibitor of cytochrome P450 enzymes, which are involved in drug metabolism.
Propiedades
Número CAS |
118555-08-1 |
|---|---|
Nombre del producto |
2-(2-Propenyl)-3,3-dimethyloxirane |
Fórmula molecular |
C7H12O |
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
2,2-dimethyl-3-prop-2-enyloxirane |
InChI |
InChI=1S/C7H12O/c1-4-5-6-7(2,3)8-6/h4,6H,1,5H2,2-3H3 |
Clave InChI |
BESLJVSRALWQCH-UHFFFAOYSA-N |
SMILES |
CC1(C(O1)CC=C)C |
SMILES canónico |
CC1(C(O1)CC=C)C |
Sinónimos |
Oxirane, 2,2-dimethyl-3-(2-propenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



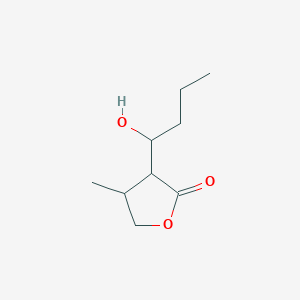
![1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-](/img/structure/B55417.png)
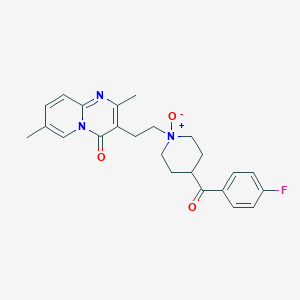

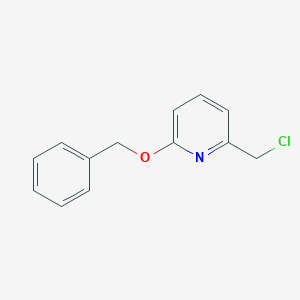
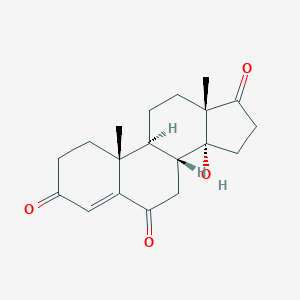
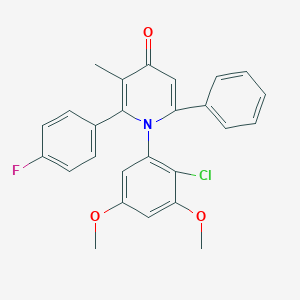
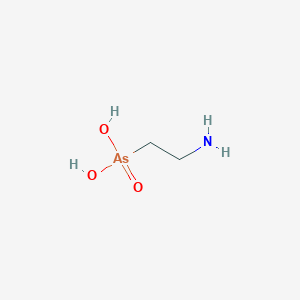
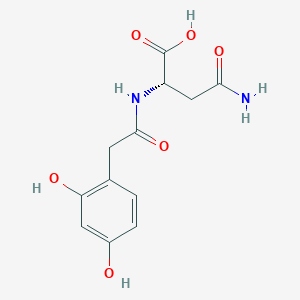
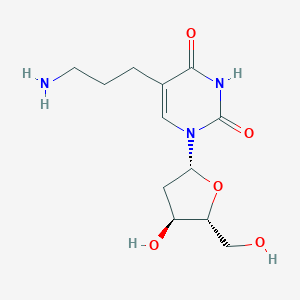
![6-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B55436.png)
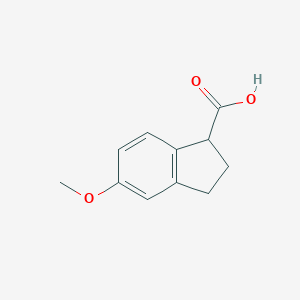
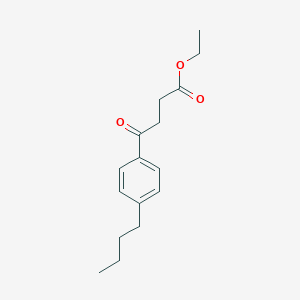
![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine](/img/structure/B55440.png)